molecular formula C22H29ClN2O5S B3981022 4-(4-chloro-2-methylphenoxy)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]butanamide

4-(4-chloro-2-methylphenoxy)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]butanamide

Cat. No.: B3981022
M. Wt: 469.0 g/mol
InChI Key: DBJJAPIRQQJJJQ-UHFFFAOYSA-N
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Description

4-(4-chloro-2-methylphenoxy)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]butanamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chlorinated phenoxy group, a methoxyphenyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-2-methylphenoxy)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize 4-chloro-2-methylphenol, which is then reacted with butyric acid derivatives to form the phenoxybutyric acid intermediate. This intermediate is further reacted with 5-(diethylsulfamoyl)-2-methoxyaniline under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of starting materials, their purification, and the controlled reaction conditions to ensure consistent quality. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to monitor the reaction progress and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-chloro-2-methylphenoxy)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-(4-chloro-2-methylphenoxy)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]butanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-chloro-2-methylphenoxy)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-methylphenoxyacetic acid: A related compound with similar phenoxy and chlorinated groups.

    4-chloro-2-methylphenoxybutyric acid: Another similar compound with a butyric acid backbone.

Uniqueness

4-(4-chloro-2-methylphenoxy)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]butanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide group, in particular, contributes to its potential therapeutic applications and differentiates it from other related compounds.

Properties

IUPAC Name

4-(4-chloro-2-methylphenoxy)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN2O5S/c1-5-25(6-2)31(27,28)18-10-12-21(29-4)19(15-18)24-22(26)8-7-13-30-20-11-9-17(23)14-16(20)3/h9-12,14-15H,5-8,13H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJJAPIRQQJJJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)CCCOC2=C(C=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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